(1S,5R)-3-Benzyl-1-phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide
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Overview
Description
(1S,5R)-3-Benzyl-1-phenyl-6lambda6-thia-3-azabicyclo[320]heptane 6,6-dioxide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3-Benzyl-1-phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the benzyl and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-3-Benzyl-1-phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
(1S,5R)-3-Benzyl-1-phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,5R)-3-Benzyl-1-phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1S,5R)-3-Benzyl-1-phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane: A similar compound without the dioxide group.
(1S,5R)-3-Benzyl-1-phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6-oxide: A related compound with a single oxygen atom.
Uniqueness
The presence of the 6,6-dioxide group in (1S,5R)-3-Benzyl-1-phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide imparts unique chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
(1S,5R)-3-benzyl-1-phenyl-6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c20-22(21)14-18(16-9-5-2-6-10-16)13-19(12-17(18)22)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXJXJKELGCJAP-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1CC3=CC=CC=C3)(CS2(=O)=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@](CN1CC3=CC=CC=C3)(CS2(=O)=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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